molecular formula C12H9BrClN3O2 B14387402 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 89450-95-3

2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid

Cat. No.: B14387402
CAS No.: 89450-95-3
M. Wt: 342.57 g/mol
InChI Key: SVRLKPZIFVILFL-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a bromine, chlorine, and methyl group on the pyrimidine ring, which is linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with benzoic acid under specific reaction conditions, such as the use of a base like potassium tert-butoxide and a solvent like N-methylpyrrolidone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

  • 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl)-1-piperazinecarboxylate

Comparison: Compared to similar compounds, 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

89450-95-3

Molecular Formula

C12H9BrClN3O2

Molecular Weight

342.57 g/mol

IUPAC Name

2-[(5-bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C12H9BrClN3O2/c1-6-9(13)10(17-12(14)15-6)16-8-5-3-2-4-7(8)11(18)19/h2-5H,1H3,(H,18,19)(H,15,16,17)

InChI Key

SVRLKPZIFVILFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NC2=CC=CC=C2C(=O)O)Br

Origin of Product

United States

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